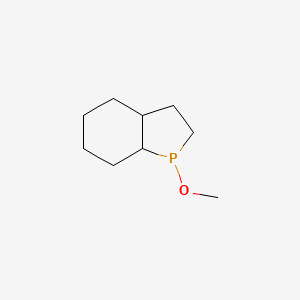
1-Methoxyoctahydro-1H-phosphindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxyoctahydro-1H-phosphindole is a chemical compound that belongs to the class of phosphindoles Phosphindoles are heterocyclic compounds containing a phosphorus atom within a five-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxyoctahydro-1H-phosphindole can be achieved through several synthetic routes. One common method involves the intramolecular addition reaction of vinyllithium to phosphine oxides. This reaction proceeds through an addition and concerted aryl migration process, resulting in the formation of 2,3-dihydro-1H-phosphindole-1-oxides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the successful industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxyoctahydro-1H-phosphindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphindole oxides.
Reduction: Reduction reactions can convert phosphindole oxides back to the parent phosphindole.
Substitution: Substitution reactions can introduce different functional groups into the phosphindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Substituting agents: Such as halogens or alkylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phosphindoles and phosphindole oxides, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methoxyoctahydro-1H-phosphindole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in catalysis.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-Methoxyoctahydro-1H-phosphindole involves its interaction with specific molecular targets and pathways. For example, in photodynamic therapy, phosphindole-based photosensitizers can selectively accumulate in certain cellular regions, such as the endoplasmic reticulum, and induce apoptosis and autophagy through the generation of reactive oxygen species . This process involves the activation of stress pathways and the subsequent initiation of cell death mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-Methoxyoctahydro-1H-phosphindole include other phosphindole derivatives and indole-based compounds. Some examples are:
2,3-Dihydro-1H-phosphindole-1-oxides: These compounds share a similar core structure but differ in their oxidation state and functional groups.
Indole derivatives: Indole-based compounds, such as tryptophan and serotonin, have similar heterocyclic structures but contain nitrogen instead of phosphorus.
Uniqueness
This compound is unique due to the presence of the phosphorus atom within its ring structure, which imparts distinct chemical properties and reactivity compared to nitrogen-containing indoles. This uniqueness makes it a valuable compound for various applications in chemistry, biology, and medicine.
Eigenschaften
CAS-Nummer |
819802-22-7 |
|---|---|
Molekularformel |
C9H17OP |
Molekulargewicht |
172.20 g/mol |
IUPAC-Name |
1-methoxy-2,3,3a,4,5,6,7,7a-octahydrophosphindole |
InChI |
InChI=1S/C9H17OP/c1-10-11-7-6-8-4-2-3-5-9(8)11/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
OXNSFGNLMXBOQR-UHFFFAOYSA-N |
Kanonische SMILES |
COP1CCC2C1CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


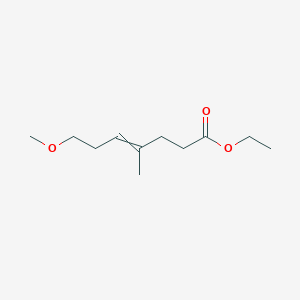
![1-[(4-Methoxyphenyl)methoxy]-5-methylhept-5-en-3-ol](/img/structure/B15160150.png)
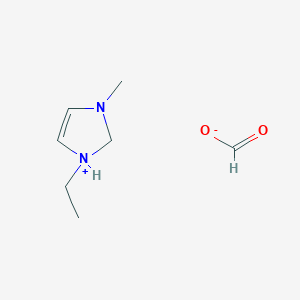
![2-(4',5-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B15160165.png)
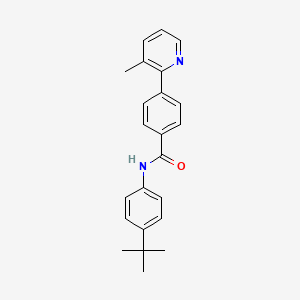
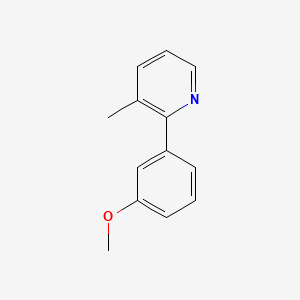
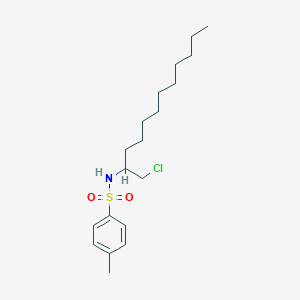

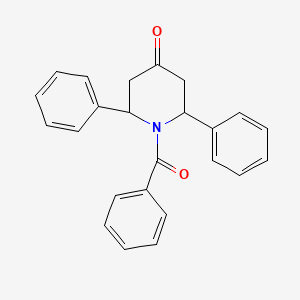
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium methyl sulfate](/img/structure/B15160226.png)
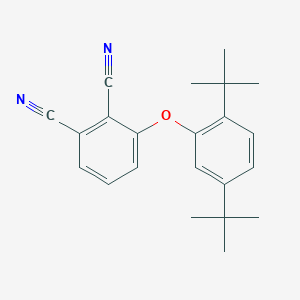

![1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B15160255.png)
![Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate](/img/structure/B15160258.png)
